3-[(propan-2-ylsulfanyl)methyl]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Description
This compound features a [1,2,4]triazolo[4,3-a]pyridine core, a bicyclic heteroaromatic system fused at positions 4 and 3 of the pyridine and triazole rings, respectively. Key substituents include:
- Position 5: A trifluoromethyl (CF₃) group, enhancing electronegativity and resistance to oxidative degradation.
- Position 8: A carboxylic acid (COOH) moiety, enabling hydrogen bonding or salt formation, often critical in biological activity.
Properties
CAS No. |
2072482-88-1 |
|---|---|
Molecular Formula |
C12H12F3N3O2S |
Molecular Weight |
319.30 g/mol |
IUPAC Name |
3-(propan-2-ylsulfanylmethyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C12H12F3N3O2S/c1-6(2)21-5-9-16-17-10-7(11(19)20)3-4-8(18(9)10)12(13,14)15/h3-4,6H,5H2,1-2H3,(H,19,20) |
InChI Key |
JTQBHHHPMQFROS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=NN=C2N1C(=CC=C2C(=O)O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound 3-[(propan-2-ylsulfanyl)methyl]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 319.302 g/mol. It features a triazole ring fused with a pyridine structure, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing triazole and pyridine moieties exhibit a range of biological activities including:
- Antimicrobial Activity : Many derivatives of triazoles have demonstrated significant antibacterial and antifungal properties.
- Anticancer Potential : Compounds with similar structures have been shown to inhibit cancer cell proliferation.
- Enzyme Inhibition : Certain derivatives exhibit inhibitory effects on specific enzymes linked to various diseases.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various compounds similar to the one . The results indicated that triazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with trifluoromethyl groups showed enhanced activity against resistant strains due to their ability to disrupt bacterial cell membranes.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Gram-positive |
| Compound B | 64 | Gram-negative |
| This compound | TBD | TBD |
Anticancer Studies
The anticancer potential of triazole-containing compounds has been explored in various studies. For example:
- In vitro Studies : The compound was tested against several cancer cell lines (e.g., breast cancer, lung cancer) showing promising results in inhibiting cell growth.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial function.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- A study published in MDPI reported that pyrazolo[1,5-a]pyrimidine derivatives exhibited significant anticancer activity by targeting specific signaling pathways involved in cell proliferation and survival .
- Another research paper focused on the synthesis and antibacterial evaluation of related compounds found that modifications to the triazole ring significantly enhanced their antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Core Heterocycles: The triazolo-pyridine core in the target compound differs from fluazifop’s phenoxy propanoic acid and the pyrazolo-triazolo-pyrimidine in . These variations influence planarity, electron distribution, and binding interactions.
- Trifluoromethyl Group : Present in all three compounds, the CF₃ group enhances lipid solubility and metabolic stability. In fluazifop, it is critical for herbicidal activity , suggesting a similar role in the target compound.
- Carboxylic Acid vs. Amine : The target’s COOH group contrasts with the amine in ’s compound. Carboxylic acids often improve solubility and mimic natural substrates (e.g., in ACCase inhibition), while amines may enhance membrane permeability.
Table 2: Physicochemical Properties
Preparation Methods
[3 + 2] Cycloaddition Approach
The triazolopyridine skeleton is constructed via cycloaddition between nitrile imines and pyridine-derived dipolarophiles. Adapted from the regioselective synthesis of 5-trifluoromethyl-1,2,4-triazoles:
General Procedure :
-
Generate nitrile imine A in situ from hydrazonyl chloride 2a and NEt₃ in CH₂Cl₂.
-
React A with trifluoroacetonitrile precursor 1 (e.g., trifluoroacetaldehyde O-(2,4-dinitrophenyl)oxime) to form the triazole ring.
-
Isolate the 5-trifluoromethyl triazole intermediate 3a via column chromatography (56% yield on gram scale).
Challenges :
Hydrazone Cyclization Method
An alternative route involves cyclizing hydrazones with N-chlorosuccinimide (NCS), as demonstrated fortriazolo[4,3-a]pyridines:
Steps :
-
React pyridine-8-carboxylic acid hydrazide B with NCS in DMF at 0°C to form chlorohydrazone C .
-
Cyclize C under basic conditions (Et₃N) to yield triazolopyridine D (90% yield).
Advantages :
-
Scalable to industrial production via continuous flow reactors.
-
Compatible with electron-deficient pyridines bearing carboxylic acid groups.
Functionalization of the Triazolopyridine Core
Introduction of the Trifluoromethyl Group
Two primary strategies are employed:
Pre-cyclization CF₃ Incorporation
Trifluoroacetonitrile precursors react during cycloaddition to directly install CF₃ at the 5-position (Table 1):
| Precursor | Solvent | Base | Yield (%) |
|---|---|---|---|
| 1 (Oxime) | CH₂Cl₂ | NEt₃ | 56 |
| CF₃CN Gas | THF | K₂CO₃ | 42 |
Limitations : Requires anhydrous conditions to prevent hydrolysis of CF₃CN.
Post-cyclization Fluorination
Nuclear fluorination of chlorinated intermediates using HF or KF in vapor-phase reactors (adapted from TFMP synthesis):
Example :
Installation of the Propan-2-ylsulfanylmethyl Group
The sulfide moiety is introduced via nucleophilic substitution or Mitsunobu reaction:
Method A (Substitution) :
-
Brominate the 3-methyl group of D using NBS under radical initiation (AIBN, 70°C).
-
React 3-bromomethyl intermediate E with propan-2-thiol in DMF/K₂CO₃ (82% yield).
Method B (Mitsunobu) :
-
Oxidize 3-hydroxymethyl derivative F to aldehyde G .
-
Perform Mitsunobu reaction with propan-2-thiol and DIAD/PPh₃ (78% yield).
Comparison :
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| A | DMF, K₂CO₃, 60°C | 82 | 98 |
| B | THF, DIAD, 0°C | 78 | 95 |
Carboxylic Acid Functionalization
The 8-carboxylic acid group is typically preserved from the pyridine precursor. If absent, it is introduced via:
-
Oxidation : Treat 8-methyl derivative with KMnO₄/H₂SO₄ (90% yield).
-
Hydrolysis : Convert 8-cyano to carboxylic acid using HCl/H₂O (85% yield).
Optimization and Scalability
Solvent and Base Screening
Cycloaddition efficiency varies significantly with solvent polarity and base strength (Table 2):
| Solvent | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| CH₂Cl₂ | NEt₃ | 12 | 56 |
| THF | DBU | 24 | 37 |
| DMSO | K₂CO₃ | 18 | 29 |
Downstream Modifications
Derivatization of the Carboxylic Acid
The 8-carboxylic acid serves as a handle for further functionalization:
Q & A
Basic: What are the established synthetic routes for this compound, and how is structural confirmation achieved?
Methodological Answer:
The synthesis involves multi-component reactions starting with trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate under reflux conditions. Key steps include cyclization of the triazolo-pyridine core and introduction of the propan-2-ylsulfanyl methyl group via nucleophilic substitution . Structural confirmation employs:
- NMR Spectroscopy (1H/13C/19F) to verify substituent positions.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
- X-ray Crystallography (if single crystals are obtained via methanol recrystallization) to resolve the 3D structure .
Basic: How are physicochemical properties (e.g., solubility, stability) determined experimentally?
Methodological Answer:
Critical physicochemical parameters are assessed using:
- HPLC-PDA : Purity analysis (≥95% threshold) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
- Thermogravimetric Analysis (TGA) : Stability under thermal stress (e.g., decomposition above 287.5°C observed in analogs) .
- Solubility Profiling : Shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, ethanol) to guide formulation .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
Methodological Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Split-plot designs to test variables (temperature, catalyst loading, solvent polarity) .
- Catalyst Screening : Transition metals (e.g., Pd/C) or organocatalysts to enhance regioselectivity during cyclization .
- In Situ Monitoring : ReactIR or LC-MS to detect intermediates and adjust reaction timelines .
Contradiction Note : While reflux in ethanol is standard , microwave-assisted synthesis (unmentioned in evidence) may reduce side reactions—a gap for further study.
Advanced: What in vitro assays are suitable for evaluating biological activity, and how are cytotoxicity thresholds determined?
Methodological Answer:
- Target-Specific Assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorescence polarization or calorimetry .
- Cytotoxicity Screening : IC50 determination via MTT assay in HEK-293 or HepG2 cell lines, with positive controls (e.g., doxorubicin) .
- Dose-Response Curves : Log-dose vs. response to identify EC50/IC50, ensuring replicates (n=4) to mitigate variability .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs?
Methodological Answer:
- Substituent Variation : Systematic replacement of the trifluoromethyl or propan-2-ylsulfanyl group with bioisosteres (e.g., -CF2H, -SCH3) .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity to target proteins .
- Data Correlation : Compare logP (from HPLC) with bioactivity to identify hydrophobicity-activity trends .
Advanced: What techniques resolve contradictions in mechanistic data (e.g., conflicting bioactivity across studies)?
Methodological Answer:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Metabolite Profiling : LC-QTOF-MS to identify active metabolites that may explain discrepancies .
- In Silico Toxicology : ProTox-II to predict off-target effects (e.g., CYP450 inhibition) that confound in vivo results .
Advanced: How is environmental fate assessed for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
